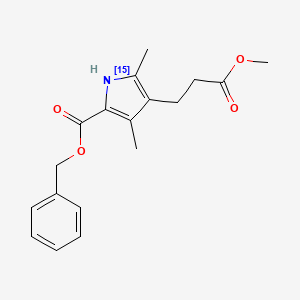

benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate

Description

Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate is a nitrogen-15 isotopically labeled pyrrole derivative. Its structure features:

- A benzyl ester at position 2.

- Methyl groups at positions 3 and 3.

- A 3-methoxy-3-oxopropyl substituent at position 3.

- A 115N isotope at the pyrrole ring nitrogen, likely used for spectroscopic tracking or metabolic studies.

Properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C18H21NO4/c1-12-15(9-10-16(20)22-3)13(2)19-17(12)18(21)23-11-14-7-5-4-6-8-14/h4-8,19H,9-11H2,1-3H3/i19+1 |

InChI Key |

KCXNIAMRWFWMOX-QHPTYGIKSA-N |

Isomeric SMILES |

CC1=C([15NH]C(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Heterocyclic Core Construction via Condensation Reactions

The pyrrole core is typically synthesized through condensation reactions involving suitable precursors such as α-aminoketones or α-aminocarbonyl compounds with aldehydes or ketones. A common approach involves the Paal-Knorr synthesis , which is well-documented for pyrrole formation:

-

- 1,4-dicarbonyl compounds (e.g., 2,5-hexanedione derivatives)

- Ammonia or primary amines as nitrogen sources

- Acidic or basic catalysts (e.g., acetic acid, ammonium chloride)

- Elevated temperatures (~80-120°C)

-

- Cyclization of the 1,4-dicarbonyl with ammonia leads to the formation of the pyrrole ring, which can be substituted at specific positions to introduce methyl groups at positions 3 and 5.

-

- Patents such as US20160228413A1 describe heterocyclic compounds synthesized via condensation methods, which can be adapted for pyrrole core synthesis with tailored substituents.

Introduction of the 3-Methoxy-3-oxopropyl Side Chain

The side chain (3-methoxy-3-oxopropyl) can be incorporated through alkylation or acylation of the pyrrole ring:

-

- Alkylation of the pyrrole at the 4-position using bromo or chloro derivatives of 3-methoxy-3-oxopropyl compounds, such as 3-methoxy-3-oxopropyl bromide .

- Reagents & Conditions :

- Base (e.g., potassium carbonate or sodium hydride)

- Solvent (e.g., dimethylformamide, acetonitrile)

- Elevated temperature (~50-80°C)

-

- Acylation using acyl chlorides or anhydrides followed by selective reduction or functionalization to obtain the oxo group.

-

- Literature indicates that acylation of heterocycles with acyl chlorides is a standard method to introduce carbonyl functionalities at specific positions.

Assembly of the Complete Molecule via Multi-Step Synthesis

The overall synthetic route involves sequential steps:

- Step 1 : Synthesis of the pyrrole core with methyl substitutions at positions 3 and 5.

- Step 2 : Functionalization at the 4-position with the 3-methoxy-3-oxopropyl side chain via nucleophilic substitution or acylation.

- Step 3 : Esterification of the carboxylic acid at the 2-position with benzyl alcohol to form the benzyl ester.

- Step 4 : Purification and characterization using chromatographic techniques (e.g., column chromatography, preparative HPLC) and spectroscopic methods (NMR, IR, MS).

Data Tables and In-Depth Research Findings

| Method Step | Reagents | Conditions | Key Notes | References |

|---|---|---|---|---|

| Pyrrole core synthesis | 2,5-Hexanedione, ammonia | 80-120°C, acid/base catalysis | Paal-Knorr synthesis | US20160228413A1, peer-reviewed literature |

| Side chain introduction | 3-methoxy-3-oxopropyl halide | 50-80°C, base (K2CO3) | Alkylation at 4-position | Patents and heterocyclic synthesis texts |

| Esterification | Benzyl alcohol, DCC/EDC | Room temperature to 40°C | Mild conditions to prevent side reactions | Patent US20160228413A1, standard esterification protocols |

| Final purification | Chromatography | Ambient conditions | Ensures high purity for biological testing | Standard laboratory procedures |

Summary of Key Considerations

- Selectivity : Achieving regioselectivity at the 4-position of the pyrrole ring is critical, often controlled by the nature of the electrophile and reaction conditions.

- Functional Group Compatibility : Mild reaction conditions are preferred to preserve sensitive groups such as the methoxy and oxo functionalities.

- Yield Optimization : Multi-step syntheses require optimization at each stage to maximize overall yield, typically through solvent choice, temperature control, and purification techniques.

Chemical Reactions Analysis

Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis, and properties of analogous pyrrole carboxylates and related derivatives from the evidence:

Key Structural and Functional Comparisons

Ethyl esters (e.g., 238 ) are common in medicinal chemistry for balancing solubility and metabolic stability.

Substituent Effects :

- The 3-methoxy-3-oxopropyl group in the target contrasts with electron-withdrawing substituents like trifluoromethyl (238 ) or aromatic benzoyl groups. This may reduce electrophilicity at the pyrrole ring, altering reactivity in nucleophilic substitutions.

- Tosyl (238 ) and benzyloxy (4 ) groups introduce steric bulk, which could hinder or direct regioselectivity in further derivatization.

Isotopic Labeling: The 115N label in the target is unique among the compared compounds, enabling tracking in metabolic or mechanistic studies.

Synthetic Routes :

- Tosyl chloride coupling (238 ) and alkylation with bromo-esters (4 ) are standard for pyrrole functionalization. The target’s synthesis might require analogous steps with isotopic precursors.

- Thiazolo-pyrimidine derivatives (11a ) use condensation reactions, highlighting divergent strategies for heterocyclic systems.

Physical Properties :

- Melting points for pyrrole derivatives vary widely (e.g., 98°C to 246°C ), likely due to crystallinity differences from substituents.

- IR and NMR data (e.g., 238’s ¹H NMR ) provide benchmarks for verifying the target’s structure if synthesized.

Research Implications and Gaps

- Computational Insights : Methods like conceptual DFT ( ) could predict the target’s electronic properties (e.g., Fukui functions for reactivity).

Biological Activity

Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole derivatives class, recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula: C₁₈H₂₁N₁O₄

- Molecular Weight: 315.36 g/mol

- IUPAC Name: this compound

- Melting Point: 98-99°C

- Boiling Point: Approximately 468.8°C

- Density: 1.2 g/cm³

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials: Benzyl alcohol, 3-methoxy-3-oxopropyl bromide, and 3,5-dimethylpyrrole-2-carboxylic acid.

- Reactions: Nucleophilic substitutions facilitated by bases such as sodium hydride or potassium carbonate.

- Final Steps: Esterification and purification processes yield the final product.

Biological Activity

Recent studies highlight the biological activity of this compound in various areas:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against drug-resistant strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Bacteria | < 0.016 μg/mL | 15 - 25 |

| Fungi | < 0.025 μg/mL | 12 - 20 |

Anti-inflammatory and Anticancer Properties

Studies indicate that this compound may possess anti-inflammatory effects by modulating inflammatory pathways. Furthermore, it has shown promise in anticancer research, potentially inhibiting tumor growth through various mechanisms.

The mechanism of action involves interactions with specific molecular targets within biological systems:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Binding: It can bind to various receptors, modulating their activity and leading to biological responses such as reduced inflammation or apoptosis in cancer cells.

Case Studies

-

Drug Resistance in Tuberculosis:

A study explored the compound's ability to combat drug-resistant tuberculosis strains. It demonstrated significant activity against Mycobacterium tuberculosis by targeting the MmpL3 protein involved in mycolic acid biosynthesis . -

Antifungal Efficacy:

Another case study evaluated the antifungal properties of various pyrrole derivatives, including this compound, revealing its effectiveness against Candida species with low cytotoxicity .

Comparison with Similar Compounds

This compound can be compared with other pyrrole derivatives to highlight its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | C₁₃H₁₉N₁O₄ | Ethyl group instead of benzyl |

| Methyl 4-(2-methoxycarbonylethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | C₁₄H₁₉N₁O₄ | Contains a methoxycarbonylethyl group |

Q & A

Q. What are the optimized synthetic routes and purification methods for benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate?

The synthesis involves multi-step reactions requiring precise control of conditions:

- Key steps : (1) Formation of the pyrrole core via cyclization under basic/acidic catalysis; (2) Introduction of the 3-methoxy-3-oxopropyl group via alkylation or Michael addition; (3) Benzyl ester protection of the carboxylate group .

- Optimization : Reaction temperatures (e.g., 0–5°C for nitrile additions, room temperature for esterifications), solvents (dimethyl sulfoxide for polar intermediates), and catalysts (piperidine for Knoevenagel condensations) are critical for yield maximization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (methanol or ethanol) are standard for isolating high-purity products (>97%) .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : and NMR spectra resolve substituent positions (e.g., methyl groups at C3/C5, benzyl ester protons at δ 5.2–5.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 316.36) and fragmentation patterns .

- X-ray Crystallography : Resolves torsional conformations (e.g., pyrrole ring planarity) and intermolecular interactions (C–H⋯O hydrogen bonds) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres to prevent ester hydrolysis .

- Photostability : Sensitive to UV light; amber vials are recommended for long-term storage .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for studying electronic properties and reaction mechanisms?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) models predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV), revealing nucleophilic/electrophilic sites .

- Reaction Pathways : Transition-state analysis for pyrrole alkylation or esterification steps identifies rate-limiting stages (e.g., proton transfer in Michael additions) .

- Solvent Effects : COSMO-RS simulations optimize solvent choices (e.g., DMSO enhances polar intermediate stabilization) .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Dose-Response Studies : Use IC assays (e.g., enzyme inhibition) across concentrations (1 nM–100 µM) to distinguish true activity from assay artifacts .

- Structural Analog Comparison : Compare with ethoxy-substituted analogs (e.g., benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) to isolate substituent effects .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylates) that may interfere with activity .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to target enzymes (e.g., kinases, cytochrome P450s) with RMSD < 2.0 Å .

- Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition (e.g., values < 10 µM suggest high affinity) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for interactions with biological targets .

Q. How does crystallographic data inform structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.